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Introduction

Antistasin is a potent and highly specific inhibitor of Factor Xa, a critical enzyme in the blood
coagulation cascade.[1][2][3] Originally isolated from the salivary glands of the Mexican leech
Haementeria officinalis, this 119-amino acid protein has significant therapeutic potential as an
anticoagulant agent.[1] Its mechanism of action involves binding tightly to Factor Xa, thereby
blocking the conversion of prothrombin to thrombin and preventing the formation of fibrin clots.
[1][3] The production of recombinant antistasin is essential for further research and
development of this promising therapeutic protein. This document provides detailed protocols
for cloning the antistasin gene into an expression vector, producing the recombinant protein,
and characterizing its activity.

Gene and Protein Characteristics

Antistasin is a 15-kDa protein characterized by a high content of disulfide bonds, which
contribute to its stability and inhibitory function.[1][4] The protein exhibits a twofold internal
homology, suggesting a gene duplication event during its evolution.[5] For the purpose of
cloning, the gene sequence can be synthesized with codon optimization for the chosen
expression host to ensure high levels of protein expression. The amino acid sequence of
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antistasin from Haementeria officinalis can be found in the UniProt database under accession
number P15358.[6]

Expression Systems

The choice of an expression system is critical for the successful production of functional

recombinant antistasin, particularly due to the presence of multiple disulfide bonds.

Expression System

Advantages

Disadvantages

Suitability for
Antistasin

Bacterial (e.g., E. coli)

Rapid growth, low
cost, well-established

protocols.

Lack of post-
translational
modifications,
potential for inclusion

body formation.

Challenging due to the
need for correct
disulfide bond
formation. May require

refolding protocols.

Yeast (e.g., Pichia

pastoris)

Capable of post-
translational
modifications, high-
density culture,
potential for secretion

into the medium.

Longer expression
times compared to

bacteria.

A suitable system, as
demonstrated by
successful expression
of functional

antistasin.[7]

Insect (Baculovirus
Expression Vector

System)

High levels of protein
expression, proper
protein folding and
disulfide bond

formation.

More complex and
time-consuming than
bacterial or yeast

systems.

A proven system for
producing active
recombinant
antistasin.[5][8]

Mammalian (e.g.,
HEK293, CHO)

Provides the most
authentic post-
translational
modifications and

protein folding.

High cost, complex

culture conditions.

Capable of producing
high-quality antistasin,
often used for
therapeutic protein

production.[9]

For the following protocols, we will focus on the use of a yeast expression system (Pichia

pastoris) due to its balance of cost-effectiveness and ability to produce correctly folded,
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secreted antistasin.

Experimental Protocols
l. Gene Synthesis and Vector Preparation

¢ Antistasin Gene Synthesis:

The amino acid sequence of Haementeria officinalis antistasin (UniProt P15358) should
be reverse-translated into a DNA sequence.

Codon optimization for Pichia pastoris is highly recommended to enhance translation
efficiency.

Flank the coding sequence with appropriate restriction enzyme sites for cloning into the
chosen expression vector (e.g., EcoRI and Xhol). Ensure these sites are not present
within the antistasin gene itself.

Include a start codon (ATG) and a stop codon (e.g., TAA).

To facilitate secretion, the gene can be fused in-frame with the a-mating factor secretion
signal sequence present in many Pichia expression vectors.

Expression Vector Preparation:

The pPICZa A vector is a suitable choice for secreted expression in Pichia pastoris. This
vector contains the AOX1 promoter for methanol-inducible expression, the a-mating factor
secretion signal, a C-terminal polyhistidine tag for purification, and a Zeocin™ resistance
gene for selection.

Digest 5-10 ug of the pPICZa A vector with the same restriction enzymes used to flank the
synthesized antistasin gene (e.g., EcoRI and Xhol).

Dephosphorylate the linearized vector using calf intestinal alkaline phosphatase (CIAP) to
prevent self-ligation.

Purify the linearized vector by agarose gel electrophoresis followed by gel extraction.
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Il. Cloning of Antistasin Gene into pPICZa A

e Ligation:

o Set up a ligation reaction with the purified, linearized pPICZa A vector and the
synthesized, digested antistasin gene insert. A molar ratio of 1.3 (vector:insert) is typically
recommended.

o Incubate the reaction with T4 DNA ligase at 16°C overnight or at room temperature for 1-2
hours.

e Transformation into E. coli:
o Transform chemically competent E. coli (e.g., DH5a) with the ligation mixture.
o Plate the transformed cells on Low Salt LB agar plates containing Zeocin™ (25 pg/mL).
o Incubate at 37°C overnight.

e Screening for Positive Clones:

o Perform colony PCR on individual colonies using primers flanking the insertion site to
identify clones with the correct insert size.

o Inoculate positive colonies into liquid Low Salt LB medium with Zeocin™ and grow
overnight at 37°C.

o Isolate the plasmid DNA using a miniprep Kkit.

o Confirm the presence and orientation of the insert by restriction digestion and DNA
sequencing.

lll. Transformation into Pichia pastoris

e Linearization of the Recombinant Plasmid:

o Linearize the confirmed recombinant plasmid (pPICZa A-antistasin) with an enzyme that
cuts within the 5' AOX1 region (e.g., Sacl or Pmel) to promote integration into the host
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genome.

o Preparation of Competent P. pastoris Cells:

o Prepare electrocompetent or chemically competent P. pastoris cells (e.g., X-33 or GS115
strain).

¢ Transformation:

o Transform the competent P. pastoris cells with the linearized recombinant plasmid via
electroporation or chemical methods.

o Plate the transformed cells on YPDS plates containing Zeocin™ (100 pg/mL).

o Incubate at 30°C for 2-4 days until colonies appeatr.

IV. Expression and Purification of Recombinant
Antistasin

» Screening for High-Expressing Clones:

o Inoculate several individual Zeocin™-resistant colonies into a buffered glycerol-complex
medium (BMGY) and grow at 30°C with shaking.

o Induce expression by pelleting the cells and resuspending them in a buffered methanol-
complex medium (BMMY). Add methanol to a final concentration of 0.5% every 24 hours
to maintain induction.

o Collect small aliquots of the culture supernatant at various time points (e.g., 24, 48, 72, 96
hours) and analyze by SDS-PAGE and Western blot (using an anti-His tag antibody) to
identify the clone with the highest expression level.

o Large-Scale Expression and Purification:

o Grow the highest-expressing clone in a larger volume of BMGY and induce with BMMY as
described above.

o Harvest the culture supernatant by centrifugation.
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o Purify the secreted recombinant antistasin from the supernatant using immobilized metal
affinity chromatography (IMAC) by binding the polyhistidine tag to a Ni-NTA resin.

o Elute the bound protein with an imidazole gradient.

o Further purify the protein using ion-exchange chromatography or size-exclusion
chromatography if necessary.

o Dialyze the purified protein into a suitable storage buffer and determine the protein
concentration.

V. Functional Characterization of Recombinant
Antistasin

The anticoagulant activity of the purified recombinant antistasin can be determined by
measuring its ability to inhibit Factor Xa.

Anti-Factor Xa Chromogenic Assay Protocol:

 Principle: This assay measures the residual activity of Factor Xa after incubation with an
inhibitor. A chromogenic substrate that is specifically cleaved by Factor Xa is used, and the
release of the chromophore (p-nitroaniline) is measured spectrophotometrically at 405 nm.
The amount of color produced is inversely proportional to the inhibitory activity of antistasin.

e Procedure:

[¢]

In a 96-well plate, add purified recombinant antistasin at various concentrations.

Add a known amount of human Factor Xa to each well and incubate for a specific time

[¢]

(e.g., 5-10 minutes) at 37°C to allow for inhibition.

[¢]

Add the chromogenic substrate for Factor Xa (e.g., S-2222).

o

Monitor the change in absorbance at 405 nm over time using a microplate reader.

o

Calculate the rate of substrate hydrolysis for each concentration of antistasin.
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o Plot the Factor Xa activity against the antistasin concentration to determine the IC50

value.

Quantitative Data Summary

Parameter Value Reference
Antistasin Molecular Weight ~15 kDa [4115]
Number of Amino Acids 119 [1]
Dissociation Constant (Ki) for

0.31-0.62nM [1]I2]
Factor Xa
Recombinant Expression Yield ]

Varies, can reach mg/L scale [7]
(Yeast)
Recombinant Expression Yield ]

) Varies, can reach mg/L scale [8]
(Baculovirus)
Anti-Factor Xa Assay
Therapeutic Range (Heparin 0.3-0.7 U/mL [10]
equivalent)
Visualizations
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Caption: Workflow for cloning and expressing recombinant antistasin.
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Caption: Schematic of the antistasin expression vector.
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Caption: Antistasin's role in the coagulation cascade.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/product/b1166323?utm_src=pdf-body-img
https://www.benchchem.com/product/b1166323?utm_src=pdf-body
https://www.benchchem.com/product/b1166323?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1166323?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

1. Antistasin, a leech-derived inhibitor of factor Xa. Kinetic analysis of enzyme inhibition and
identification of the reactive site - PubMed [pubmed.nchbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

3. The Origin and Evolution of Antistasin-like Proteins in Leeches (Hirudinida, Clitellata) -
PMC [pmc.ncbi.nlm.nih.gov]

4. Antistasin, an inhibitor of coagulation and metastasis, binds to sulfatide (Gal(3-SO4) beta
1-1Cer) and has a sequence homology with other proteins that bind sulfated glycoconjugates
- PubMed [pubmed.ncbi.nim.nih.gov]

5. Expression and characterization of the N-terminal half of antistasin, an anticoagulant
protein derived from the leech Haementeria officinalis - PubMed [pubmed.ncbi.nim.nih.gov]

6. uniprot.org [uniprot.org]

7. Site-directed mutagenesis of the leech-derived factor Xa inhibitor antistasin. Probing of the
reactive site - PMC [pmc.ncbi.nlm.nih.gov]

8. Purification and characterization of recombinant antistasin: a leech-derived inhibitor of
coagulation factor Xa - PubMed [pubmed.ncbi.nim.nih.gov]

9. Recombinant Protein Production Services - Icosagen [icosagen.com]
10. ccjm.org [ccjm.org]

To cite this document: BenchChem. [Application Notes & Protocols: Cloning and Expression
of Antistasin for Anticoagulant Drug Development]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1166323#cloning-antistasin-gene-into-
an-expression-vector]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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